molecular formula C10H14N2O2 B11541677 Lactic acid, 2-methyl-, 2-phenylhydrazide CAS No. 15421-39-3

Lactic acid, 2-methyl-, 2-phenylhydrazide

Cat. No.: B11541677
CAS No.: 15421-39-3
M. Wt: 194.23 g/mol
InChI Key: CHIAHVSUEUXUMI-UHFFFAOYSA-N
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Description

Lactic acid, 2-methyl-, 2-phenylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from lactic acid, which is a naturally occurring organic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:

Lactic acid+2-phenylhydrazineLactic acid, 2-methyl-, 2-phenylhydrazide\text{Lactic acid} + \text{2-phenylhydrazine} \rightarrow \text{this compound} Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lactic acid, 2-methyl-, 2-phenylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Lactic acid, 2-methyl-, 2-phenylhydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Lactic acid, 2-methyl-, hydrazide
  • Lactic acid, 2-phenylhydrazide
  • Lactic acid, hydrazide

Uniqueness

Lactic acid, 2-methyl-, 2-phenylhydrazide is unique due to the presence of both the 2-methyl and 2-phenyl groups These groups confer specific chemical properties and reactivity, making the compound distinct from other hydrazides

Properties

15421-39-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-2-methyl-N'-phenylpropanehydrazide

InChI

InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13)

InChI Key

CHIAHVSUEUXUMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NNC1=CC=CC=C1)O

Origin of Product

United States

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